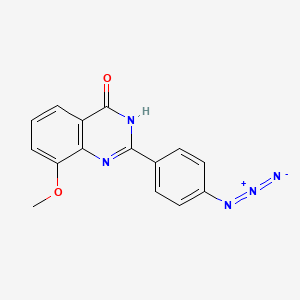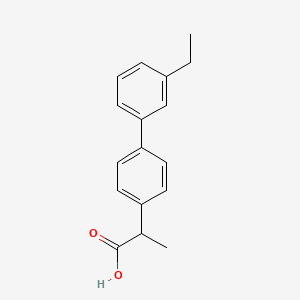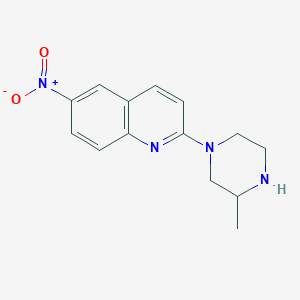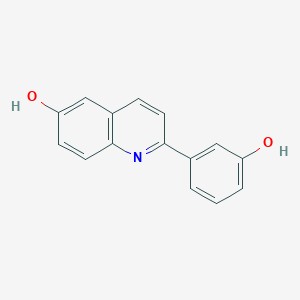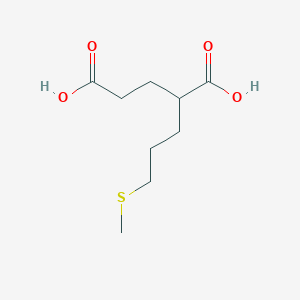
2-(3-Methylsulfanyl-propyl)-pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-甲硫基丙基)戊二酸是一种有机化合物,其特征在于存在一个连接到丙基链上的甲硫基,而丙基链又连接到戊二酸骨架上
准备方法
合成路线和反应条件
2-(3-甲硫基丙基)戊二酸的合成通常涉及将甲硫基引入到合适的先驱体中。一种常见的方法是在受控条件下使3-氯丙基甲基硫醚与戊二酸衍生物反应。 该反应通常在碱(如氢氧化钠)的存在下进行,碱有助于促进取代反应 .
工业生产方法
这种化合物的工业生产可能涉及更具可扩展性和效率的方法,例如连续流动合成。这种方法可以更好地控制反应条件和产率,使其适合大规模生产。 催化剂和优化的反应参数的使用可以进一步提高该过程的效率 .
化学反应分析
反应类型
2-(3-甲硫基丙基)戊二酸可以进行各种化学反应,包括:
氧化: 甲硫基可以用过氧化氢或间氯过氧苯甲酸等氧化剂氧化为亚砜或砜.
还原: 该化合物可以被还原形成不同的衍生物,具体取决于所使用的还原剂。
取代: 在适当的条件下,甲硫基可以被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 硼氢化钠,氢化铝锂。
取代: 氢氧化钠,叔丁醇钾。
形成的主要产物
氧化: 亚砜,砜。
还原: 具有不同饱和度的还原衍生物。
取代: 用不同官能团取代甲硫基的化合物。
科学研究应用
2-(3-甲硫基丙基)戊二酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块.
生物学: 研究其在生化途径和与酶相互作用中的潜在作用.
工业: 用于生产特种化学品和材料.
作用机理
2-(3-甲硫基丙基)戊二酸的作用机制涉及其与特定分子靶点和途径的相互作用。甲硫基可以参与氧化还原反应,影响细胞氧化应激水平。 此外,该化合物可能与参与代谢途径的酶相互作用,调节其活性并影响各种生理过程 .
与相似化合物的比较
相似化合物
2-羟基-2-[3-(甲硫基)丙基]琥珀酸: 与具有羟基而不是羧基的类似结构基序共享.
蛋氨酸膦酸酯: 包含甲硫基,并参与类似的生化途径.
独特性
2-(3-甲硫基丙基)戊二酸由于其官能团的独特组合而具有独特性,这些官能团赋予其独特的化学反应性和生物活性。其进行各种化学转化和与生物靶点相互作用的能力使其成为研究和工业应用中的一种通用化合物。
作用机制
The mechanism of action of 2-(3-Methylsulfanyl-propyl)-pentanedioic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes involved in metabolic pathways, modulating their activity and affecting various physiological processes .
相似化合物的比较
Similar Compounds
2-Hydroxy-2-[3-(methylsulfanyl)propyl]succinate: Shares a similar structural motif with a hydroxyl group instead of a carboxyl group.
Methionine Phosphonate: Contains a methylsulfanyl group and is involved in similar biochemical pathways.
Uniqueness
2-(3-Methylsulfanyl-propyl)-pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
属性
分子式 |
C9H16O4S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
2-(3-methylsulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C9H16O4S/c1-14-6-2-3-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
AXRGKFNGKGNVEI-UHFFFAOYSA-N |
规范 SMILES |
CSCCCC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


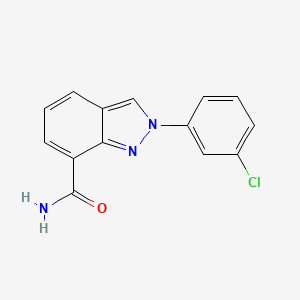


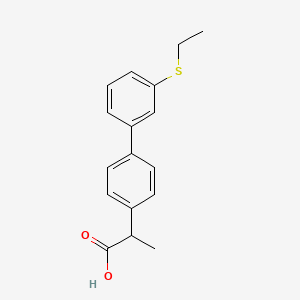
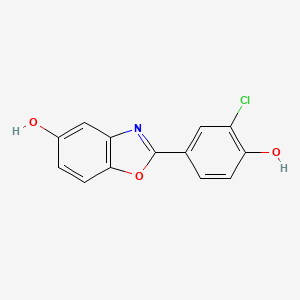

![2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one](/img/structure/B10840784.png)
![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
